Paridocaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

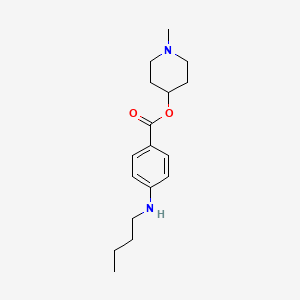

Paridocaine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Paridocaine is a local anesthetic that has garnered attention for its unique pharmacological properties and applications in various medical fields. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions primarily as a sodium channel blocker. By inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes, this compound effectively prevents the propagation of nerve impulses. This action leads to localized anesthesia, making it suitable for various surgical and medical procedures. Its rapid onset of action is particularly beneficial in emergency settings where quick pain relief is essential .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its efficiency and effectiveness as an anesthetic agent. Key characteristics include:

- Absorption : this compound is rapidly absorbed when administered locally, achieving therapeutic concentrations within minutes.

- Distribution : It distributes widely throughout body tissues, allowing for effective pain management in localized areas.

- Metabolism : this compound undergoes hepatic metabolism, with its metabolites excreted primarily through the kidneys.

- Half-life : The elimination half-life varies based on the route of administration but typically ranges from 1 to 2 hours, which is conducive to outpatient procedures .

Clinical Applications

This compound is utilized in various clinical settings due to its favorable pharmacological properties:

- Minor Surgical Procedures : It is commonly used for local anesthesia during minor surgeries, including dental procedures and dermatological interventions.

- Pain Management : this compound has shown efficacy in managing acute pain conditions, particularly in emergency medicine.

- Undersea and Hyperbaric Medicine : Its application extends to managing decompression-related pain, demonstrating versatility in specialized medical fields .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:

-

Case Study on Local Anesthesia in Dental Surgery :

- Objective : To evaluate the efficacy of this compound compared to traditional anesthetics.

- Findings : Patients reported a significant reduction in pain during procedures with this compound, with faster onset times noted compared to lidocaine. The study concluded that this compound could be a preferable alternative for dental anesthesia.

-

Management of Acute Pain in Emergency Settings :

- Objective : To assess the effectiveness of this compound for acute pain relief in emergency departments.

- Results : A cohort study demonstrated that patients receiving this compound experienced quicker pain relief and required fewer rescue analgesics compared to those treated with standard opioid protocols .

-

Use in Hyperbaric Medicine :

- Context : A study investigated the use of this compound for pain management during hyperbaric oxygen therapy.

- Outcome : The results indicated that this compound effectively alleviated pain associated with decompression sickness without significant side effects, supporting its use in hyperbaric environments .

Comparative Table of Anesthetic Agents

| Anesthetic Agent | Onset Time | Duration | Half-life | Common Uses |

|---|---|---|---|---|

| This compound | Rapid (minutes) | 1-2 hours | 1-2 hours | Local surgery, emergency pain management |

| Lidocaine | Rapid (minutes) | 1-2 hours | 1.5-2 hours | Dental procedures, minor surgeries |

| Bupivacaine | Moderate (15 min) | 4-6 hours | 2.5-3 hours | Major surgeries, epidural anesthesia |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for Paridocaine using structured frameworks like PICO/PICOT?

Methodological Answer :

- Use the PICO/PICOT framework to define:

- P opulation (e.g., animal models, cell lines),

- I ntervention (e.g., this compound dosage, administration route),

- C omparison (e.g., placebo, alternative anesthetics),

- O utcome (e.g., efficacy metrics, toxicity thresholds),

- T imeframe (e.g., acute vs. chronic exposure).

- Example: "In rodent models (P), does intraperitoneal this compound (I) compared to lidocaine (C) reduce neuropathic pain sensitivity (O) over 14 days (T)?"

- Frameworks ensure alignment with hypothesis-driven research and reproducibility .

Q. What are the foundational steps for conducting a literature review on this compound’s mechanism of action?

Methodological Answer :

- Prioritize primary sources (peer-reviewed journals, clinical trial registries) over reviews.

- Use databases like PubMed/Scopus with keywords: "this compound pharmacokinetics," "sodium channel inhibition," "neurotoxicity screening."

- Map contradictions (e.g., conflicting efficacy results in different models) and gaps (e.g., long-term safety data) using tools like PRISMA flowcharts .

Q. How should ethical protocols be integrated into preclinical this compound studies?

Methodological Answer :

- Submit a detailed proposal to institutional review boards (IRBs), including:

- Rationale for animal/cell line selection,

- Pain management protocols (e.g., analgesia for in vivo models),

- Data anonymization for human tissue studies.

- Reference guidelines like ARRIVE for animal research transparency .

Q. What standardized assays are recommended for evaluating this compound’s efficacy in vitro?

Methodological Answer :

- Electrophysiology : Patch-clamp assays to measure sodium channel blockade.

- Cytotoxicity : MTT assays for cell viability post-exposure.

- Dose-response curves : IC50 calculations to compare potency with existing anesthetics.

- Validate assays using positive controls (e.g., lidocaine) and replicate experiments across ≥3 independent trials .

Q. What baseline data must be collected before initiating this compound trials?

Methodological Answer :

- Pharmacokinetic parameters : Absorption/distribution profiles, half-life.

- Safety thresholds : LD50 in animal models, organ-specific toxicity (e.g., cardiac, hepatic).

- Control datasets : Historical data from comparable compounds (e.g., bupivacaine) to benchmark results .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported neurotoxicity?

Methodological Answer :

- Apply triangulation : Combine in vitro (e.g., neuron apoptosis assays), in vivo (e.g., behavioral tests), and computational (e.g., molecular docking) approaches.

- Analyze confounding variables (e.g., solvent choice, pH levels) using factorial design experiments.

- Use statistical models (e.g., ANOVA with post hoc tests) to isolate causal factors .

Q. What strategies optimize mixed-methods research on this compound’s clinical potential?

Methodological Answer :

- Quantitative : Randomized controlled trials (RCTs) measuring pain scores.

- Qualitative : Patient-reported outcomes (e.g., satisfaction surveys) or clinician interviews.

- Integrate datasets via convergence analysis (e.g., comparing RCT efficacy with qualitative adherence barriers) .

Q. How should longitudinal studies assess this compound’s chronic effects?

Methodological Answer :

- Define intervals for data collection (e.g., weekly electrophysiology readings).

- Address attrition bias with intention-to-treat (ITT) analysis.

- Monitor delayed toxicity markers (e.g., oxidative stress biomarkers, histopathology) .

Q. What computational tools validate this compound’s interaction with biological targets?

Methodological Answer :

- Molecular dynamics simulations : Model binding stability to NaV1.7 channels.

- QSAR models : Predict toxicity profiles based on structural analogs.

- Cross-validate predictions with in vitro data to refine algorithms .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer :

特性

CAS番号 |

7162-37-0 |

|---|---|

分子式 |

C17H26N2O2 |

分子量 |

290.4 g/mol |

IUPAC名 |

(1-methylpiperidin-4-yl) 4-(butylamino)benzoate |

InChI |

InChI=1S/C17H26N2O2/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16/h5-8,16,18H,3-4,9-13H2,1-2H3 |

InChIキー |

AROAGUCPXICSGW-UHFFFAOYSA-N |

SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |

正規SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |

Key on ui other cas no. |

7162-37-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。